molecular formula C7H13N3OS B4271303 4-Ethyl-5-(2-hydroxypropan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-Ethyl-5-(2-hydroxypropan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B4271303
M. Wt: 187.27 g/mol
InChI Key: QWZCKMWFTZDDAQ-UHFFFAOYSA-N
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Description

4-Ethyl-5-(2-hydroxypropan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

The synthesis of 4-Ethyl-5-(2-hydroxypropan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with an appropriate alcohol under controlled conditions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-Ethyl-5-(2-hydroxypropan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups such as halogens or alkyl groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-Ethyl-5-(2-hydroxypropan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antioxidant and its ability to scavenge free radicals, which can help in understanding its role in protecting cells from oxidative stress.

    Medicine: It has been investigated for its potential therapeutic effects, including its use as an antifungal, antibacterial, and antiviral agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(2-hydroxypropan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

4-Ethyl-5-(2-hydroxypropan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be compared with other 1,2,4-triazole derivatives, such as:

    2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol: Known for its antioxidant activity and potential therapeutic applications.

    1-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one: Used in proteomics research and known for its unique structural properties.

    2,4-dichloro-N-[2-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide: Studied for its antimicrobial activity and potential use in drug development.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-ethyl-3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-4-10-5(7(2,3)11)8-9-6(10)12/h11H,4H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZCKMWFTZDDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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